molecular formula C15H12N2O4S B5673431 N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine

Cat. No. B5673431
M. Wt: 316.3 g/mol
InChI Key: NQOWSDODTLXFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DTNB is a yellow crystalline powder that is soluble in water and has a molecular weight of 295.3 g/mol.

Mechanism of Action

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine reacts with thiol-containing compounds through a nucleophilic substitution reaction. The thiol group on the biomolecule attacks the electrophilic sulfur atom on N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine, resulting in the formation of a mixed disulfide. The mixed disulfide then undergoes a thiol-disulfide exchange reaction with another thiol-containing compound to form a yellow-colored product.
Biochemical and Physiological Effects:
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine has been shown to have a negligible effect on cellular metabolism and viability at the concentrations used in scientific research. However, N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine can interact with other biomolecules such as proteins and lipids, leading to potential interference with cellular processes. Therefore, it is important to use N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine in a controlled manner and to carefully interpret the results obtained from experiments using N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine has several advantages for lab experiments, including its high sensitivity, specificity, and ease of use. However, N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine has some limitations, including its potential interference with other biomolecules and its inability to distinguish between different thiol-containing compounds.

Future Directions

There are several future directions for the use of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine in scientific research. One potential direction is the development of new methods for the detection of thiol-containing compounds using N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine. Another potential direction is the use of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine in the measurement of oxidative stress in cells and tissues. Additionally, the use of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine in the detection of thiol-containing compounds in vivo is an area of active research. Overall, N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine has the potential to be a valuable tool in the study of thiol-containing compounds and their role in biological processes.

Synthesis Methods

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine can be synthesized by reacting 2-nitrobenzenesulfenyl chloride with glycine anhydride in the presence of a base such as triethylamine. The resulting product is then oxidized with hydrogen peroxide to yield N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine. This method has been widely used in the synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine due to its simplicity and high yield.

Scientific Research Applications

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine has been extensively used in scientific research as a reagent for the detection of thiol-containing compounds. Thiol-containing compounds are important biomolecules that play a crucial role in many biological processes such as enzyme catalysis, cellular metabolism, and redox signaling. N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenylglycine reacts with thiol-containing compounds to form a yellow-colored product that can be quantified using spectrophotometry. This reaction has been widely used in the measurement of glutathione levels in cells and tissues.

properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-14(19)10-17(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)22(20,21)16-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOWSDODTLXFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-phenylglycine

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